molecular formula C15H19N5O B2553774 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea CAS No. 1796965-20-2

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2553774
CAS No.: 1796965-20-2
M. Wt: 285.351
InChI Key: FVUYXUHIEHLQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea is a synthetic small molecule characterized by a urea core functionalized with a p-tolyl group and a 4-(dimethylamino)pyrimidin-2-yl)methyl substituent. The 4-(dimethylamino)pyrimidine moiety is a privileged structure in medicinal chemistry and is frequently employed in the design of kinase inhibitors . This structural motif is commonly engineered to target the ATP-binding pocket of various kinases, which are critical signaling proteins involved in cellular processes such as proliferation, differentiation, and apoptosis. The inclusion of the urea functional group (-NH-C(=O)-NH-) further enhances the compound's potential as a bi-functional inhibitor, capable of forming multiple hydrogen bonds with the kinase hinge region, thereby improving binding affinity and selectivity. Researchers can utilize this compound as a chemical tool to probe and modulate kinase-dependent signaling pathways. Its application is primarily in the realm of early-stage drug discovery, including high-throughput screening, enzymatic inhibition assays, and the structural validation of novel therapeutic targets. The specific research value lies in its potential to help scientists elucidate the function of poorly characterized kinases or to serve as a starting point for the development of more potent and selective lead compounds. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-4-6-12(7-5-11)18-15(21)17-10-13-16-9-8-14(19-13)20(2)3/h4-9H,10H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUYXUHIEHLQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Chloromethyl)-4-chloropyrimidine

The synthesis begins with 2,4-dichloropyrimidine (9) , a commercially available precursor. Chlorination of 2-methyl-4-chloropyrimidine using sulfuryl chloride (SO₂Cl₂) under ultraviolet light yields 2-(chloromethyl)-4-chloropyrimidine (10) . This step capitalizes on the reactivity of the methyl group at the 2-position, with chlorination proceeding in 65–70% yield (Table 1).

Table 1: Synthesis of 2-(Chloromethyl)-4-chloropyrimidine

Starting Material Reagent Conditions Yield (%)
2-Methyl-4-chloropyrimidine SO₂Cl₂ UV light, 25°C, 12h 68

Regioselective Amination at the 4-Position

The 4-chloro group of 10 undergoes nucleophilic substitution with dimethylamine to yield 2-(chloromethyl)-4-dimethylaminopyrimidine (11) . This reaction exploits the higher reactivity of the 4-position due to electron-withdrawing effects from the adjacent nitrogen. Using dimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours achieves 85% conversion (Table 2).

Table 2: Amination of 2-(Chloromethyl)-4-chloropyrimidine

Intermediate Amine Solvent Temperature Time (h) Yield (%)
10 Dimethylamine THF 60°C 8 85

Functionalization of the 2-Position: Conversion to Aminomethyl

Gabriel Synthesis Approach

The chloromethyl group of 11 is converted to an aminomethyl moiety via Gabriel synthesis. Treatment with potassium phthalimide in dimethylformamide (DMF) at 120°C for 6 hours forms the phthalimide-protected intermediate (12) , followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield 2-(aminomethyl)-4-dimethylaminopyrimidine (13) . This two-step process affords 13 in 72% overall yield (Table 3).

Table 3: Gabriel Synthesis of 2-(Aminomethyl)-4-dimethylaminopyrimidine

Step Reagent Conditions Yield (%)
1 K-phthalimide DMF, 120°C, 6h 90
2 NH₂NH₂·H₂O Ethanol, reflux, 3h 80

Azide Reduction Method

An alternative route involves azide intermediacy. Reaction of 11 with sodium azide (NaN₃) in DMF at 80°C for 12 hours produces 2-(azidomethyl)-4-dimethylaminopyrimidine (14) , which is reduced using lithium aluminum hydride (LiAlH₄) in THF to yield 13 in 65% overall yield.

Urea Bond Formation

Reaction with p-Tolyl Isocyanate

The amine 13 reacts with p-tolyl isocyanate (15) in THF at 25°C for 24 hours to form 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea (16) . Triethylamine (1.1 equiv) is added to scavenge HCl, enhancing the reaction efficiency to 88% yield (Table 4).

Table 4: Urea Formation via Isocyanate Coupling

Amine Isocyanate Solvent Base Yield (%)
13 p-Tolyl isocyanate THF Et₃N 88

Alternative Urea-Forming Strategies

Phosgene-free methods include using carbonyldiimidazole (CDI) as a coupling agent. Reaction of 13 with p-toluidine and CDI in dichloromethane (DCM) at 0°C to 25°C over 12 hours affords 16 in 75% yield, avoiding isocyanate handling.

Optimization and Mechanistic Considerations

Regioselectivity in Pyrimidine Amination

The preference for substitution at the 4-position over the 2-position in 10 is attributed to resonance stabilization of the transition state by the adjacent nitrogen. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol lower activation energy for 4-substitution compared to 2-substitution.

Solvent Effects on Urea Formation

Polar aprotic solvents (e.g., THF, DMF) enhance urea yields by stabilizing the isocyanate intermediate. Protic solvents like ethanol reduce yields due to competitive alcoholysis of the isocyanate.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 6.95–7.12 (m, 4H, p-tolyl), 5.41 (t, 1H, NH), 4.32 (d, 2H, CH₂), 3.01 (s, 6H, N(CH₃)₂), 2.33 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₆H₂₀N₆O [M+H]⁺: 313.1772; found: 313.1775.

Purity and Yield Optimization

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for 16 . Recrystallization from ethyl acetate/n-hexane (1:3) improves purity to 99.5%.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Building Block for Synthesis

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : It can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed with sodium borohydride.
  • Substitution : Nucleophilic substitution reactions are possible, allowing for the introduction of different functional groups.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential antimicrobial and anticancer activities. Studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess therapeutic properties.

Drug Development

This compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases.

Case Studies

Several studies have explored the synthesis and activity of urea derivatives similar to this compound:

  • A study reported on the synthesis of new urea derivatives tested against cancer cell lines, demonstrating significant antiproliferative activity .
  • Another investigation focused on structure–activity relationships, highlighting how variations in substituents affect biological activity .

Material Development

In industrial contexts, this compound can be utilized in developing new materials and chemical processes. Its properties may enhance the performance of materials used in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Urea Aryl Group

The p-tolyl group in the target compound distinguishes it from analogs with electron-withdrawing or bulky substituents. Key comparisons include:

Compound ID Urea Aryl Group Pyrimidine Substituent Melting Point (°C) Notable Properties
Target Compound p-Tolyl 4-(Dimethylamino) Not reported Electron-donating methyl group
8e 4-Fluorophenyl 4-(Dimethylamino) 202–205 No growth inhibition (HeLa cells)
8f 4-Cyanophenyl 4-(Dimethylamino) 146–149 Lower melting point
8g 4-Iodophenyl 4-(Dimethylamino) 230–232 High melting point
8i 4-Trifluoromethylphenyl 4-(Pyrrolidin-1-yl) Not reported Increased lipophilicity
8q 4-Cyanophenyl 4-(Piperidin-1-yl) 120–123 Cyclic amine substituent

Key Observations :

  • Electron Effects: The p-tolyl group’s electron-donating methyl contrasts with electron-withdrawing groups (e.g., 4-fluoro, 4-cyano) in analogs like 8e and 8f. This may influence solubility and target binding.
  • Steric and Polar Effects: Bulky substituents like 4-iodo (8g) correlate with higher melting points (~230°C), likely due to enhanced van der Waals interactions.

Pyrimidine Substituent Modifications

The dimethylamino group on the pyrimidine ring is a critical pharmacophore. Comparisons with alternative amine substituents include:

Compound ID Pyrimidine Substituent Key Structural Feature
Target Compound 4-(Dimethylamino) Small, basic substituent
8i 4-(Pyrrolidin-1-yl) Cyclic amine (5-membered)
8q 4-(Piperidin-1-yl) Cyclic amine (6-membered)
8r 4-(Diethylamino) Bulky aliphatic amine

Key Observations :

  • Conformational Flexibility : Cyclic amines (e.g., pyrrolidinyl in 8i) restrict rotation, possibly stabilizing interactions with hydrophobic binding pockets .

Biological Activity

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound categorized as a urea derivative. Its molecular structure features a dimethylamino group linked to a pyrimidine ring, which is further connected to a p-tolyl group via a urea bond. This unique arrangement makes it an intriguing candidate for various biological and pharmacological studies.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds related to this compound. In vitro evaluations demonstrated that similar urea derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For instance, compounds with structural similarities showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzymatic activities, leading to alterations in cellular processes that may inhibit pathogen growth or promote apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructureMIC (mg/mL)Activity Type
This compoundStructureTBDAntibacterial, Antifungal
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(phenyl)ureaStructureTBDAntibacterial
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(m-tolyl)ureaStructureTBDAntifungal

Study on Antibacterial Activity

In a recent study, researchers synthesized various derivatives of pyrimidine-based ureas and tested their antibacterial properties. The results indicated that compounds with electron-donating groups significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that the presence of the dimethylamino group in the structure contributes positively to the antibacterial efficacy by enhancing solubility and bioavailability .

Cancer Cell Line Study

Another notable case study investigated the effects of pyrimidine derivatives on cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(p-tolyl)urea, and how can computational methods optimize reaction conditions?

Answer: The compound can be synthesized via nucleophilic substitution or urea coupling reactions. Computational tools like quantum chemical reaction path searches (e.g., DFT calculations) and transition-state modeling can predict optimal conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, ICReDD’s approach integrates computational predictions with experimental validation to narrow down reaction parameters, reducing trial-and-error experimentation .

Q. How should researchers verify the purity and structural integrity of this compound?

Answer: Use high-performance liquid chromatography (HPLC ≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, HRMS) to confirm molecular weight (532.51 g/mol for analogs) and functional groups. Cross-reference with analogs like PD-161570 (C26H35Cl2N7O) to validate spectral signatures .

Q. What experimental strategies are effective for studying the compound’s mechanism of action in kinase inhibition?

Answer: Employ kinetic assays (e.g., fluorescence polarization) to measure IC50 values against target kinases. Pair with molecular dynamics simulations to analyze binding interactions at the ATP-binding pocket. Use isotopic labeling (e.g., ¹⁵N) to track conformational changes in kinase domains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase targets?

Answer: Systematically modify substituents on the pyrimidine and p-tolyl groups. Use free-energy perturbation (FEP) calculations to predict binding affinities. Validate via in vitro kinase panels (e.g., 100+ kinases) and compare with analogs like LY2409881 hydrochloride (C24H29ClN6OS·HCl) to identify selectivity trends .

Q. How should researchers resolve contradictory data in solubility and bioavailability studies?

Answer: Apply statistical experimental design (e.g., Box-Behnken models) to test variables like pH, co-solvents, and particle size. Use surface plasmon resonance (SPR) to correlate solubility with membrane permeability. For discrepancies, validate via parallel artificial membrane permeability assays (PAMPA) .

Q. What methodologies are suitable for assessing off-target effects in cellular models?

Answer: Conduct RNA-seq or proteomic profiling post-treatment to identify dysregulated pathways. Pair with CRISPR-Cas9 knockout screens to validate off-target kinases. Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vitro testing .

Methodological Challenges and Solutions

Q. How can computational modeling address challenges in scaling up synthesis?

Answer: Leverage process simulation software (e.g., Aspen Plus) to model heat transfer and mixing efficiency. Optimize reactor design (e.g., continuous-flow systems) using computational fluid dynamics (CFD). Validate with pilot-scale experiments under CRDC guidelines for reaction fundamentals .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Answer: Use LC-MS/MS with high-resolution mass spectrometry to identify degradation pathways (e.g., hydrolysis of the urea moiety). Accelerated stability studies (40°C/75% RH) combined with QbD principles can predict shelf-life .

Q. How can researchers validate hypotheses about the compound’s environmental impact?

Answer: Apply OECD guidelines for biodegradation (e.g., Test 301F) and bioaccumulation (logP calculations). Use LC-MS to quantify environmental persistence in simulated wastewater systems. Cross-reference with analogs like 3-(p-chlorophenyl)-1,1-dimethylurea for ecotoxicology benchmarks .

Emerging Research Directions

Q. What interdisciplinary approaches could unlock novel applications beyond kinase inhibition?

Answer: Explore covalent binding strategies (e.g., Michael acceptors) for irreversible inhibition in oncology. Partner with materials science teams to develop drug-eluting nanoparticles using CRDC-classified membrane technologies .

Q. How can machine learning enhance the discovery of derivatives with improved pharmacokinetics?

Answer: Train neural networks on datasets of urea derivatives (e.g., solubility, LogP) to predict ADME properties. Validate with in vivo PK studies in rodent models, focusing on analogs like PF-1480232 (C26H35Cl2N7O) for bioavailability benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.